N-Cyclopropyl-5-fluoro-2-nitroaniline
Overview
Description
N-Cyclopropyl-5-fluoro-2-nitroaniline is a chemical compound with the molecular formula C9H9FN2O2. It is also known by its CAS number: 1248276-34-7. The compound is a yellow powder and is typically stored at room temperature .
Synthesis Analysis
The synthesis of N-Cyclopropyl-5-fluoro-2-nitroaniline involves the reaction of 2,4-difluoro-1-nitrobenzene with cyclopropanamine in the presence of potassium fluoride and potassium carbonate. The reaction occurs at room temperature .Molecular Structure Analysis
The molecular formula of N-Cyclopropyl-5-fluoro-2-nitroaniline is C9H9FN2O2. It has a molecular weight of 196.18 g/mol. The chemical structure consists of a cyclopropyl ring, a fluorine atom, and a nitro group attached to an aniline moiety .Safety and Hazards
Scientific Research Applications
Applications in Cancer Research
N-Cyclopropyl-5-fluoro-2-nitroaniline, as part of the fluorinated pyrimidines family, has seen experimental and clinical use in cancer chemotherapy. 5-Fluorouracil (5-FU) and related compounds, including N-Cyclopropyl-5-fluoro-2-nitroaniline derivatives, play a significant role in the palliation of patients with advanced cancer, especially in tumors of the breast and gastrointestinal tract. Their distribution and metabolic fate in cancer patients underline the clinical usefulness of fluorinated pyrimidines in treating advanced cancer stages (Heidelberger & Ansfield, 1963).
Role in Sensing Applications
Luminescent micelles incorporating fluorinated compounds, including structures similar to N-Cyclopropyl-5-fluoro-2-nitroaniline, have been studied for their potential in sensing applications. These nanostructures serve as "chemical noses" for detecting toxic and hazardous materials, bioimaging, and drug delivery. The fluorinated segments within these micelles significantly influence their optical and physical properties, making them efficient probes for specific analytes (Paria et al., 2022).
Fluorinated Compounds in Liquid Crystals
The introduction of fluorinated segments, akin to those in N-Cyclopropyl-5-fluoro-2-nitroaniline, into liquid crystals leads to fascinating modifications in their properties. Such alterations include changes in melting point, mesophase morphology, transition temperatures, and other vital physical properties like dielectric anisotropy and optical anisotropy. These modifications have broad implications for commercial applications in display technologies and beyond (Hird, 2007).
properties
IUPAC Name |
N-cyclopropyl-5-fluoro-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-6-1-4-9(12(13)14)8(5-6)11-7-2-3-7/h1,4-5,7,11H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQAEBACHMXJQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705495 | |
Record name | N-Cyclopropyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-5-fluoro-2-nitroaniline | |
CAS RN |
1248276-34-7 | |
Record name | N-Cyclopropyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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